molecular formula C26H19F3N4O B1662526 OSU-03012 CAS No. 742112-33-0

OSU-03012

Cat. No.: B1662526
CAS No.: 742112-33-0
M. Wt: 460.4 g/mol
InChI Key: YULUCECVQOCQFQ-UHFFFAOYSA-N
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Description

AR-12, also known as OSU-03012, is a derivative of the non-steroidal anti-inflammatory drug celecoxib. Unlike its parent compound, AR-12 does not exhibit cyclooxygenase-2 inhibitory activities. It has garnered significant attention due to its broad-spectrum antiviral, antibacterial, antifungal, and anticancer properties .

Mechanism of Action

Target of Action

OSU-03012 primarily targets the 3-phosphoinositide–dependent kinase 1 (PDK1) . PDK1 is a master kinase, implicated in various cellular processes, including cell growth and survival . It plays a crucial role in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PDK1 . By inhibiting PDK1, it disrupts the PI3K/Akt signaling pathway, leading to downstream effects on various proteins such as BAD, GSK-3β, FoxO1a, p70S6K, and MDM-2 . Interestingly, the compound’s cytotoxic effects persist even when cells are transfected with constitutively active Akt, suggesting that this compound may also act on other pathways .

Biochemical Pathways

In addition to the PI3K/Akt pathway, this compound also seems to inhibit the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and mitogen-activated protein kinase (MAPK) pathways . These pathways are critical for cell proliferation and survival, and their inhibition can lead to cell death . Furthermore, this compound induces autophagy, a cellular process involved in the degradation and recycling of cellular components .

Pharmacokinetics

It is known that the compound is cytotoxic to various cancer cell types, including multiple myeloma and hepatocellular carcinoma cells, at concentrations below 1 μmol/l . This suggests that this compound may have good bioavailability and can effectively reach its targets within cells.

Result of Action

This compound induces cell death mainly through caspase-independent mechanisms . It down-regulates survivin and X-linked inhibitor of apoptosis (XIAP), proteins that inhibit apoptosis, and induces G2 cell cycle arrest, leading to a reduction in cyclins A and B .

Biochemical Analysis

Biochemical Properties

OSU-03012 is known to inhibit the 3-phosphoinositide–dependent kinase 1 (PDK1), which plays a crucial role in the PI3K/Akt pathway . This pathway is involved in cell survival and growth, making it a target for cancer treatment .

Cellular Effects

This compound has been shown to inhibit cell growth in various types of cells, including Huh7, Hep3B, and HepG2 cells . Interestingly, this compound does not induce cellular apoptosis but instead triggers autophagy, a process where cells degrade their own components .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDK1, which in turn affects the PI3K/Akt pathway . The compound also seems to act on other pathways, as cells transfected with constitutively active Akt were not protected against cell death . This suggests that this compound may have multiple mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce autophagy over time . This process, which involves the degradation of cellular components, is thought to be a major mechanism of action for this compound .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to suppress the growth of tumor xenografts in BALB/c nude mice .

Metabolic Pathways

Given its role as a PDK1 inhibitor, it likely interacts with the PI3K/Akt pathway and potentially others .

Subcellular Localization

Details on the subcellular localization of this compound are not provided in the available literature. Given its role as a PDK1 inhibitor, it is likely to be found in regions of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

AR-12 is synthesized from celecoxib through a series of chemical reactions. The synthetic route involves the modification of the pyrazole ring in celecoxib to introduce a trifluoromethyl group and an amino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

The industrial production of AR-12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solid-phase extraction and chromatographic purification are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

AR-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AR-12 can yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

AR-12 has a wide range of scientific research applications:

Comparison with Similar Compounds

AR-12 is unique compared to other similar compounds due to its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:

AR-12 stands out due to its ability to target multiple pathogens and its potential therapeutic applications across various fields.

Properties

IUPAC Name

2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULUCECVQOCQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225206
Record name AR-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742112-33-0
Record name 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742112-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AR-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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